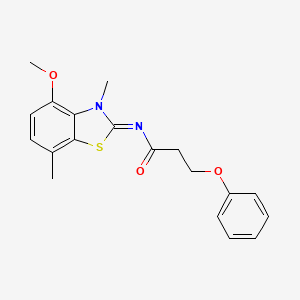
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FCPOX and has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.
Mechanism of Action
The mechanism of action of FCPOX is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to a decrease in the activity of these enzymes and proteins, which in turn leads to the observed biological effects.
Biochemical and Physiological Effects:
FCPOX has been found to exhibit various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the suppression of viral replication, and the inhibition of bacterial growth. FCPOX has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using FCPOX in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. However, one limitation of using FCPOX in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately assess its effects.
Future Directions
There are several future directions for research on FCPOX. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system, as it has been found to exhibit immunomodulatory properties. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that can accurately assess its effects on biological systems.
Synthesis Methods
The synthesis of FCPOX involves the reaction between 2-(3-methoxyphenyl)oxazole-4-carbonitrile and 4-(furan-2-carbonyl)piperazine. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
The potential applications of FCPOX in scientific research are vast. This compound has been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. FCPOX has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(28-18)24-9-7-23(8-10-24)19(25)17-6-3-11-27-17/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXRMJKYBAHNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2622464.png)
![N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2622466.png)

![N-mesityl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2622468.png)
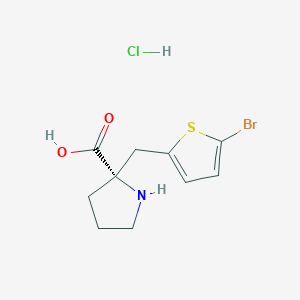
![Methyl 1-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2622471.png)

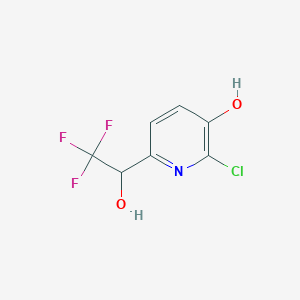
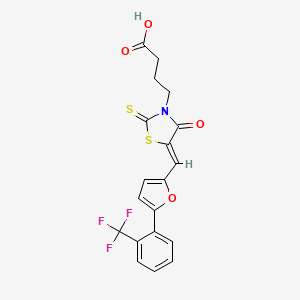
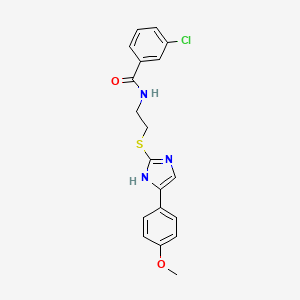
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2622479.png)
